molecular formula C10H14O B567697 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 CAS No. 1219798-93-2

2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3

Cat. No.: B567697
CAS No.: 1219798-93-2
M. Wt: 163.3
InChI Key: MGSRCZKZVOBKFT-JPLVHWSDSA-N
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Description

2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 is a stable isotope-labeled compound, often used in various scientific research applications. Its molecular formula is C10H13O, and it is also known as Thymol-d13. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful in studies involving isotopic labeling.

Mechanism of Action

Thymol-d13, also known as 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 or 2-iso-Propyl-d7-5-Methyl-d3-phenol–d3, is a deuterium-labeled derivative of Thymol. Thymol is a natural monoterpenoid phenol found in oil of thyme and extracted from Thymus vulgaris (common thyme) and various other plants .

Target of Action

Thymol-d13 targets several cellular and metabolic processes in pathogenic fungi . It has been shown to interact explicitly with synaptic neural functions and block the action of neuronal Na+ channels . Thymol-d13 also targets critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin .

Mode of Action

Thymol-d13 interacts with its targets, leading to various changes in cellular functions. It induces programmed cell death (apoptosis), halts the cell division cycle (cell cycle arrest), and inhibits cancer spread (metastasis) through modulation of the aforementioned signaling pathways . It also enhances the efficacy of 5-fluorouracil (5-FU) in colorectal cancer treatments .

Biochemical Pathways

Thymol-d13 affects several biochemical pathways. It suppresses the phosphatidylinositide 3-kinases/Protein kinase B/mechanistic target of rapamycin (PI3K/Akt/mTOR) pathway and induces apoptotic cell death mediating both extrinsic and intrinsic pathways in HL-60 cells . It also modulates the MAPKs and PI3K/AKT/mTOR pathways .

Pharmacokinetics

Thymol, the parent compound, is known for its broad biological activity and has often been incorporated into chitosan-based biomaterials to enhance therapeutic efficacy . The drug-likeness, molecular properties, and bioactivity of Thymol have been evaluated using Swiss ADME .

Result of Action

The molecular and cellular effects of Thymol-d13’s action are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) effects .

Action Environment

The action, efficacy, and stability of Thymol-d13 can be influenced by environmental factors. Thymol is only slightly soluble in water at neutral pH, but it is extremely soluble in alcohols and other organic solvents. It is also soluble in strongly alkaline aqueous solutions due to deprotonation of the phenol

Biochemical Analysis

Biochemical Properties

Thymol-d13 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Thymol has been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways .

Cellular Effects

Thymol-d13 influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, Thymol has been shown to induce apoptosis, halt the cell division cycle, and inhibit cancer spread through modulation of critical signaling pathways .

Molecular Mechanism

Thymol-d13 exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, Thymol has been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways .

Metabolic Pathways

Thymol-d13 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, Thymol has been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 typically involves the introduction of deuterium atoms into the thymol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The production is carried out under controlled conditions to maintain the integrity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form deuterated alcohols or other reduced products.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated quinones, while reduction can produce deuterated alcohols.

Scientific Research Applications

2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotopic labeling.

Comparison with Similar Compounds

Similar Compounds

    Thymol: The non-deuterated form of the compound, commonly used as an antiseptic and in flavoring.

    Carvacrol: A structural isomer of thymol with similar properties and applications.

    Menthol: Another phenolic compound with similar uses in medicine and industry.

Uniqueness

2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

2,4,5-trideuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSRCZKZVOBKFT-JPLVHWSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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